molecular formula C21H22ClN3O3S B15100767 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide

Cat. No.: B15100767
M. Wt: 431.9 g/mol
InChI Key: YIEPMPCQLYEVMP-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a dioxido-thiazinan ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Use as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the thiazinan ring may participate in redox reactions. The compound’s overall effect is mediated through these interactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide is unique due to the presence of both the indole and thiazinan moieties, which are not commonly found together in a single molecule. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(2-indol-1-ylethyl)benzamide

InChI

InChI=1S/C21H22ClN3O3S/c22-18-8-7-17(15-20(18)25-11-3-4-14-29(25,27)28)21(26)23-10-13-24-12-9-16-5-1-2-6-19(16)24/h1-2,5-9,12,15H,3-4,10-11,13-14H2,(H,23,26)

InChI Key

YIEPMPCQLYEVMP-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NCCN3C=CC4=CC=CC=C43)Cl

Origin of Product

United States

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